DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate

Catalog No.
S15750816
CAS No.
M.F
C9H14ClNO6
M. Wt
270.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate

Product Name

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate;hydrochloride

Molecular Formula

C9H14ClNO6

Molecular Weight

270.68 g/mol

InChI

InChI=1S/C9H11NO5.ClH.H2O/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;;/h1-3,7-8,11-13H,10H2,(H,14,15);1H;1H2/t7-,8+;;/m0../s1/i1D,2D,3D;;

InChI Key

GIOBDKSKSVSIOR-OATNUVPVSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.O.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H].O.Cl

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate is a stable isotopic form of the compound DL-threo-Droxidopa, which is a precursor to norepinephrine. It is characterized by the molecular formula C9H8D3NO5HClx(H2O)C_9H_8D_3NO_5\cdot HCl\cdot x(H_2O) and has a molecular weight of approximately 216.21 g/mol. This compound typically appears as a white solid and has a melting point greater than 101°C (decomposes) and a boiling point that is not explicitly defined in the available literature .

The presence of deuterium (D) in its structure makes DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate particularly useful for research applications, especially in pharmacokinetics and metabolic studies, where tracking the fate of the compound in biological systems is essential.

Typical for phenolic compounds. Notably, it can participate in:

  • Oxidation-Reaction: As a catecholamine precursor, it can be oxidized to form quinones under certain conditions.
  • Decarboxylation: The compound may also undergo decarboxylation, leading to the formation of norepinephrine derivatives.
  • Acylation and Alkylation: The hydroxyl groups can react with acylating agents or alkylating agents, modifying its structure for various applications.

These reactions are crucial for understanding its metabolic pathways and potential transformations in biological systems .

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate exhibits biological activity primarily through its role as a norepinephrine precursor. It is used therapeutically to treat conditions such as orthostatic hypotension, where it helps increase blood pressure by enhancing norepinephrine synthesis. The deuterated form allows researchers to trace its metabolism and distribution in vivo without interference from the natural isotopic abundance of hydrogen.

Research indicates that this compound may also have neuroprotective effects due to its ability to modulate neurotransmitter levels in the brain, although more studies are needed to fully elucidate these mechanisms .

The synthesis of DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate typically involves:

  • Starting Materials: Utilizing appropriate precursors such as L-tyrosine or L-DOPA.
  • Deuteration: Incorporating deuterium into the molecule through methods such as catalytic hydrogenation using deuterated reagents.
  • Hydrochloride Formation: Reacting the synthesized compound with hydrochloric acid to form the hydrochloride salt.
  • Hydration: The final product may include water molecules, leading to the hydrate form.

These methods ensure that the isotopic labeling is maintained throughout the synthesis process .

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate has several applications:

  • Pharmaceutical Research: Used in pharmacokinetic studies to understand drug metabolism and distribution.
  • Neuroscience: Investigated for its effects on neurotransmitter dynamics and potential therapeutic benefits in neurodegenerative diseases.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.

Its unique properties make it an invaluable tool for researchers studying catecholamine biology and pharmacology .

Interaction studies involving DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate focus on its pharmacological interactions with receptors and enzymes associated with neurotransmitter systems. Key areas of investigation include:

  • Receptor Binding: Assessing how it interacts with adrenergic receptors.
  • Metabolic Pathways: Studying how it influences metabolic enzymes involved in catecholamine synthesis.
  • Drug Interactions: Evaluating potential interactions with other medications that affect blood pressure or neurotransmitter levels.

These studies help clarify its role within therapeutic contexts and potential side effects when used alongside other treatments .

Several compounds share structural or functional similarities with DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate:

Compound NameStructure SimilarityPrimary UseUnique Feature
DL-threo-DroxidopaYesTreatment for orthostatic hypotensionNon-deuterated form
L-DOPAPartialParkinson's disease treatmentPrecursor for dopamine
NorepinephrineYesBlood pressure regulationDirect neurotransmitter action
PhenylephrineYesVasoconstrictor agentSynthetic origin

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate's uniqueness lies in its isotopic labeling, which allows precise tracking in biological systems, making it particularly valuable for research purposes where understanding metabolic pathways is critical .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

270.0697951 g/mol

Monoisotopic Mass

270.0697951 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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